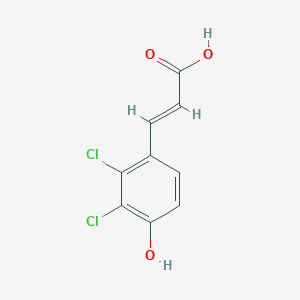
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid typically involves the reaction of 2,3-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-(2,3-Dichloro-4-hydroxyphenyl)propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the hydroxyl group, which can scavenge free radicals and prevent oxidative damage. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with only one chlorine atom and an acetic acid moiety instead of acrylic acid.
3,5-Dichloro-4-hydroxycinnamic acid: Similar structure with two chlorine atoms but different positioning on the phenyl ring.
Uniqueness
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is unique due to the specific positioning of the chlorine atoms and the presence of the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H6Cl2O3 |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
(E)-3-(2,3-dichloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4,12H,(H,13,14)/b4-2+ |
Clave InChI |
JDAMUMRWDTZPLO-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)Cl)O |
SMILES canónico |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


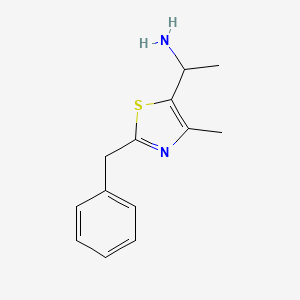
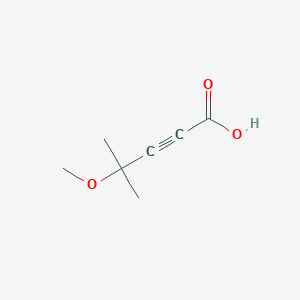
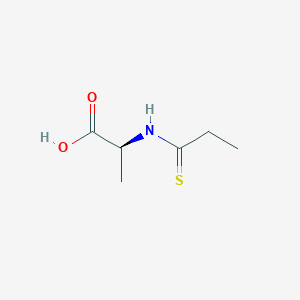

methanol](/img/structure/B13154491.png)
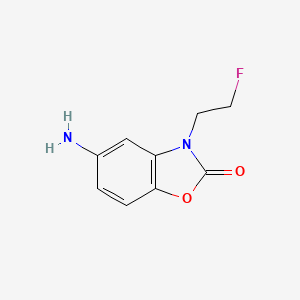
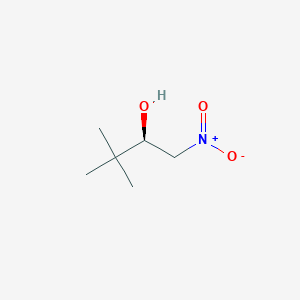
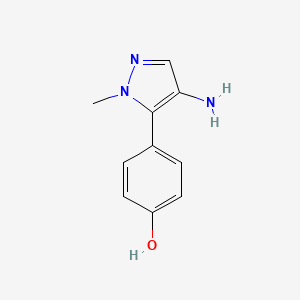
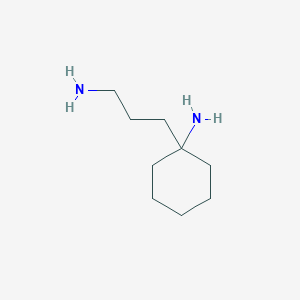
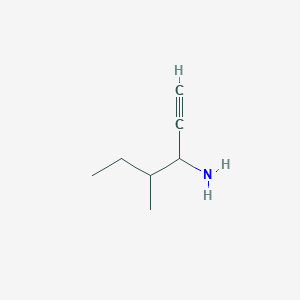
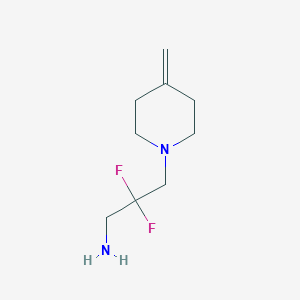
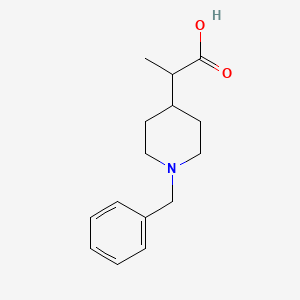
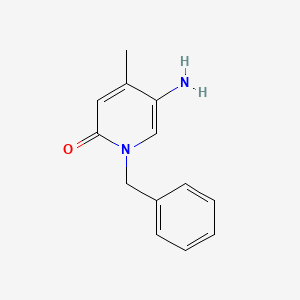
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
